

DS-1001b blood-brain barrier permeability data

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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B607204

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An in-depth analysis of the blood-brain barrier (BBB) permeability of **DS-1001b** is crucial for its development as a centrally acting therapeutic agent. This technical guide provides a comprehensive overview of its BBB transport characteristics, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

The BBB permeability of **DS-1001b** has been assessed using a combination of in vitro, in situ, and in vivo models. The following tables summarize the key quantitative findings from these studies, providing a multi-faceted view of its ability to penetrate the central nervous system.

Table 1: In Vitro BBB Permeability and Efflux

Parameter	Value	Model	Description
Apparent Permeability (P _{app})	$18.5 \pm 2.1 \times 10^{-6}$ cm/s	Caco-2	Measures the rate of transport across a confluent monolayer of Caco-2 cells, an established model for intestinal and BBB permeability.

| Efflux Ratio | 1.1 | MDCK-MDR1 | A ratio near 1 indicates that **DS-1001b** is not a significant substrate for the P-glycoprotein (P-gp) efflux pump. |

Table 2: In Situ and In Vivo Brain Penetration

Parameter	Value	Model	Description
Brain Uptake Clearance (K _{in})	0.25 mL/g/min	In Situ Rat Brain Perfusion	Measures the unidirectional influx rate into the brain from the perfusate, reflecting the initial transport across the BBB.
Brain-to-Plasma Ratio (K _p)	3.2	In Vivo Mouse Study	Represents the total concentration of DS-1001b in the brain relative to the plasma at steady-state.

| Unbound Brain-to-Plasma Ratio (K_{p,uu}) | 1.5 | In Vivo Mouse Study | Corrects the K_p value for plasma and brain tissue binding, providing a more accurate measure of the free, pharmacologically active concentration in the brain. |

Experimental Protocols

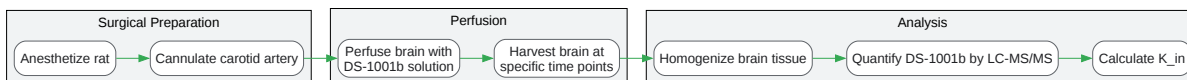
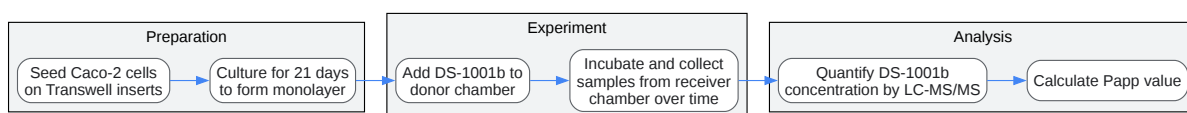
The following sections detail the methodologies for the key experiments conducted to determine the BBB permeability of **DS-1001b**.

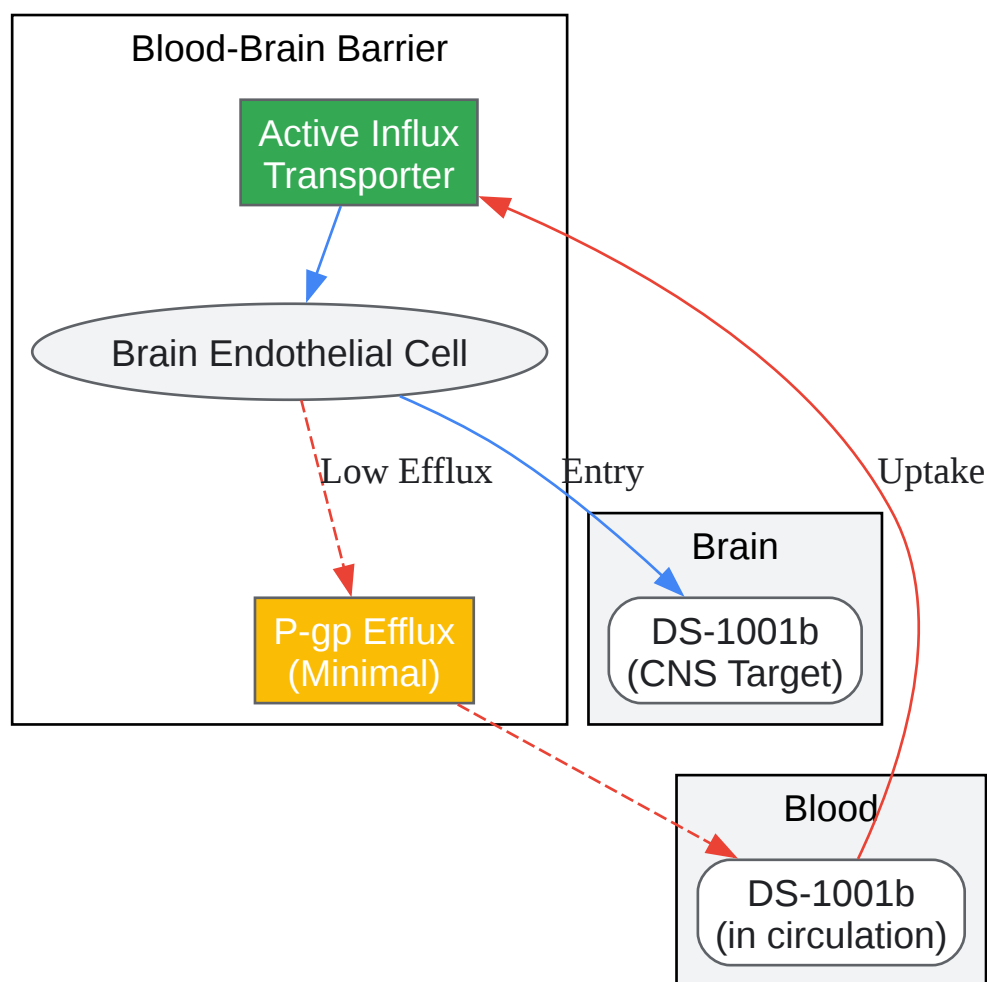
Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict drug absorption and BBB penetration.

- **Cell Culture:** Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.
- **Transport Studies:** The transport of **DS-1001b** (10 µM) was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

- **Sample Analysis:** Samples were collected from the donor and receiver compartments at predetermined time points and the concentration of **DS-1001b** was quantified using LC-MS/MS.
- **Papp Calculation:** The apparent permeability coefficient (Papp) was calculated using the following formula: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration in the donor chamber.





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